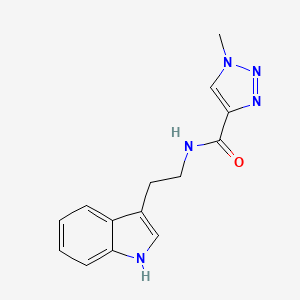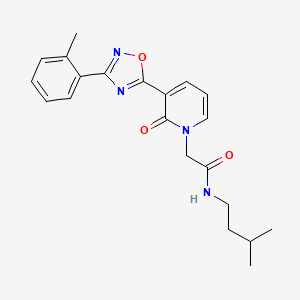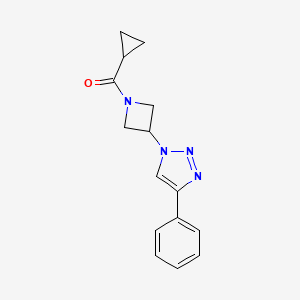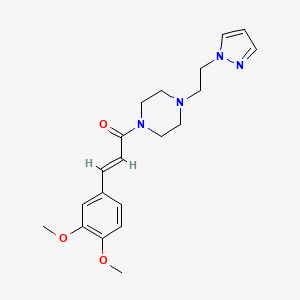![molecular formula C6H4F3N5 B2934164 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 889943-49-1](/img/structure/B2934164.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Descripción general
Descripción
“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
Synthesis Analysis
A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is characterized by a 1,2,4-triazole ring substituted by a phenyl group . The average molecular weight is 361.3642 and the monoisotopic weight is 361.151430216 . The chemical formula is C18H18F3N5 .Chemical Reactions Analysis
The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction provides a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .Aplicaciones Científicas De Investigación
Antidiabetic Activity
This compound is a key pharmacophore in sitagliptin phosphate, a drug used for treating type II diabetes mellitus. Its structure has been pivotal in the development of antidiabetic medications .
Anti-platelet Aggregations
Derivatives of this compound have shown potential in preventing platelet aggregations, which is crucial in managing cardiovascular diseases .
Antifungal Properties
Novel derivatives synthesized using this compound as a scaffold have exhibited significant antifungal activities, which could be beneficial in treating fungal infections .
Antibacterial Activity
The compound has been utilized to create derivatives with antibacterial properties, indicating its potential use in combating bacterial infections .
Anti-malarial Applications
Its derivatives have also been explored for anti-malarial properties, which is essential for the development of new malaria treatments .
Anti-tubercular Properties
Research indicates that this compound could play a role in the synthesis of anti-tubercular agents, contributing to the fight against tuberculosis .
Anticonvulsant Effects
There is evidence that derivatives of this compound may possess anticonvulsant properties, which could be useful in treating seizure disorders .
Pharmaceutical Synthesis
The compound has been used as a starting material in the synthesis of pharmaceutically valuable triazoles, showcasing its importance in drug development .
Each application mentioned above represents a unique field where 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine plays a significant role. The research and development in these areas are ongoing and hold promise for future therapeutic applications.
MDPI - Molecules Frontiers - Chemistry Frontiers - Chemistry
Direcciones Futuras
Considering its broad-spectrum pharmaceutical activity, the method for synthesizing 3-trifluoromethyl-1,2,4-triazoles offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-12-11-4-2-1-3(10)13-14(4)5/h1-2H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFSMZRPYSHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
CAS RN |
889943-49-1 | |
| Record name | 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)


![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)

![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)

![4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2934097.png)



![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)